Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Catalog No.
S1893854
CAS No.
3943-80-4
M.F
C11H14O5
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate

CAS Number

3943-80-4

Product Name

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, with the molecular formula C₁₁H₁₄O₅ and a molecular weight of approximately 226.23 g/mol, is an ester derived from 4-hydroxy-3,5-dimethoxybenzoic acid. It is characterized by the presence of two methoxy groups and a hydroxyl group on the aromatic ring, which contribute to its chemical reactivity and biological properties. This compound is commonly utilized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and detergents .

Due to its functional groups:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 4-hydroxy-3,5-dimethoxybenzoic acid and ethanol.
  • Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
  • Electrophilic Aromatic Substitution: The hydroxyl group enhances the reactivity of the aromatic ring, allowing for substitution reactions at the ortho or para positions relative to the hydroxyl group.

Research indicates that Ethyl 4-hydroxy-3,5-dimethoxybenzoate exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its use in pharmaceutical formulations. Additionally, it has shown activity against certain types of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Several methods can be employed to synthesize Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • Esterification: This method involves reacting 4-hydroxy-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
  • Methylation followed by Esterification: Initially, 4-hydroxybenzoic acid can be methylated using methyl iodide or dimethyl sulfate to introduce methoxy groups before esterification with ethanol.
  • Direct Etherification: The compound can also be synthesized by directly reacting phenolic compounds with ethyl halides in the presence of a base .

Ethyl 4-hydroxy-3,5-dimethoxybenzoate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing active pharmaceutical ingredients.
  • Cosmetics: Due to its antioxidant properties, it is used in cosmetic formulations for skin protection.
  • Detergent Compositions: Its role as a chemical intermediate makes it valuable in producing surfactants .

Studies have explored the interactions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with various biological systems. Its antioxidant properties suggest potential interactions with free radicals and reactive oxygen species. Furthermore, its antimicrobial activity indicates possible interactions with microbial cell membranes or metabolic pathways .

Several compounds share structural similarities with Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzoic AcidContains a hydroxyl group on a benzoic acidLacks methoxy substituents
Methyl 4-Hydroxy-3,5-DimethoxybenzoateMethyl ester instead of ethylSimilar structure but different ester group
Ethyl VanillateContains a vanillin structureHas an aldehyde group instead of hydroxyl
Ethyl GallateContains three hydroxyl groupsExhibits stronger antioxidant activity

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific arrangement of methoxy and hydroxyl groups that enhance its reactivity and biological efficacy compared to these similar compounds .

Ethyl 4-hydroxy-3,5-dimethoxybenzoate possesses the molecular formula C₁₁H₁₄O₅, with an average molecular weight of 226.23 g/mol . Its monoisotopic mass is 226.084124 Da, reflecting the exact mass of the most abundant isotopic composition . The compound’s structural complexity arises from its aromatic core and multiple functional groups, contributing to its distinct physicochemical properties.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 4-hydroxy-3,5-dimethoxybenzoate, which precisely describes its esterified benzoic acid backbone with hydroxyl and methoxy substituents at positions 4, 3, and 5, respectively . Common synonyms include:

  • Ethyl syringate (derived from syringic acid, its parent carboxylic acid)
  • Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
  • 3,5-Dimethoxy-4-hydroxybenzoic acid ethyl ester

These terms are frequently used interchangeably in chemical literature and databases such as PubChem and ChemSpider .

Structural Isomerism and Functional Group Analysis

The molecule exhibits structural isomerism due to the positional arrangement of its functional groups. While the core structure is fixed, variations in methoxy and hydroxyl group placements could theoretically yield positional isomers. However, the specific substitution pattern (3,5-dimethoxy-4-hydroxy) is unique to syringic acid derivatives, limiting isomer diversity .

Key functional groups include:

  • Ester group (-COO⁻): Responsible for lipophilicity and hydrolytic reactivity.
  • Hydroxyl group (-OH): Enhances polarity and participates in hydrogen bonding.
  • Methoxy groups (-OCH₃): Contribute to steric bulk and modulate electronic effects on the aromatic ring .

Compared to syringic acid (C₉H₁₀O₅), which features a carboxylic acid group, ethyl syringate replaces the -COOH with an ethyl ester (-COOCH₂CH₃), altering solubility and reactivity .

Comparative Analysis with Syringic Acid and Related Esters

Ethyl syringate belongs to a family of syringic acid derivatives. Key comparisons include:

CompoundMolecular FormulaFunctional GroupsKey Differences
Syringic acidC₉H₁₀O₅-COOH, -OH, -OCH₃Higher polarity, acidic proton
Methyl syringateC₁₀H₁₂O₅-COOCH₃, -OH, -OCH₃Shorter alkyl chain
Ethyl syringateC₁₁H₁₄O₅-COOCH₂CH₃, -OH, -OCH₃Enhanced lipophilicity

The ethyl ester’s longer alkyl chain increases lipid solubility compared to methyl syringate, making it more suitable for applications requiring non-polar solvents .

Esterification Pathways (Syringic Acid + Ethanol)

The primary synthetic route for ethyl 4-hydroxy-3,5-dimethoxybenzoate involves the direct esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with ethanol [1] [2]. This compound, with the molecular formula C₁₁H₁₄O₅ and molecular weight of 226.226 g/mol, is synthesized through a classical Fischer esterification mechanism [3] [4].

The reaction proceeds according to the following stoichiometric equation:
C₉H₁₀O₅ + C₂H₅OH → C₁₁H₁₄O₅ + H₂O

Syringic acid, the starting material, is a naturally occurring phenolic compound that can be obtained through various synthetic routes [1] [5]. The most established industrial method for syringic acid production involves the selective demethylation of 3,4,5-trimethoxybenzoic acid using alkali hydroxide in ethylene glycol [6]. This process achieves yields of approximately 85-90% under optimized conditions with a molecular ratio of alkali hydroxide to trimethoxybenzoic acid ranging from 3.2 to 4.0 [6].

The esterification reaction follows a nucleophilic acyl substitution mechanism where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid group [4] [7]. The reaction is equilibrium-limited and requires careful optimization of reaction conditions to achieve high conversion rates [8] [7]. Under standard conditions without catalyst, the reaction proceeds slowly and typically achieves conversions of only 60-70% [8].

Table 1: Physical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₅ [3]
Molecular Weight (g/mol)226.226 [3]
CAS Number3943-80-4 [3]
Boiling Point (°C)352.5 ± 37.0 at 760 mmHg [3]
Density (g/cm³)1.2 ± 0.1 [3]
Flash Point (°C)134.2 ± 20.0 [3]
AppearanceCrystalline solid [3]

Catalytic Methods and Reaction Optimization

Acid catalysis is essential for achieving practical reaction rates and yields in the esterification of syringic acid with ethanol [4] [8] [7]. Concentrated sulfuric acid serves as the most commonly employed catalyst due to its dual functionality as both a proton donor and dehydrating agent [8] [7]. The catalytic mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by ethanol [4].

The acid catalyst concentration significantly influences reaction kinetics and equilibrium position [8]. Optimal catalyst loadings typically range from 0.1 to 0.5 mol% relative to the carboxylic acid substrate [8]. Higher concentrations can lead to side reactions including dehydration of ethanol to diethyl ether and charring of organic substrates [8].

Temperature control represents a critical optimization parameter [9] [10]. The reaction rate increases exponentially with temperature following Arrhenius kinetics, but excessive temperatures promote undesirable side reactions and catalyst decomposition [10]. Optimal reaction temperatures for ethyl ester formation typically range from 60-70°C, representing a balance between reaction rate and selectivity [9] [4] [8].

The alcohol-to-acid molar ratio significantly affects both reaction rate and equilibrium conversion [9] [11]. Excess ethanol shifts the equilibrium toward ester formation according to Le Chatelier's principle [11]. Industrial processes commonly employ molar ratios ranging from 1.2:1 to 6:1 (ethanol:syringic acid) [9] [11]. Higher ratios improve conversion but increase separation costs and environmental impact [11].

Reaction time optimization depends on temperature, catalyst concentration, and molar ratios [12] [4]. Under optimal conditions (65-70°C, 0.3 mol% sulfuric acid, 3:1 ethanol:acid ratio), reaction times of 2-6 hours typically achieve 85-95% conversion [12] [4].

Table 2: Optimal Esterification Reaction Conditions

ParameterOptimal RangeReference
Temperature (°C)60-70 [9] [4] [8]
CatalystH₂SO₄ (concentrated) [4] [8] [7]
Catalyst Concentration0.1-0.5 mol% [4] [8]
Molar Ratio (Acid:Alcohol)1:1.2 to 1:6 [9] [11]
Reaction Time (hours)2-6 [12] [4]
PressureAtmospheric [4] [8]
Yield (%)85-95 [9] [11]

Alternative catalytic systems have been investigated for improved selectivity and environmental compatibility [13]. Acid-iodide cooperative catalysis systems demonstrate enhanced efficiency for esterification reactions, achieving good to high yields under mild conditions [13]. These systems enable esterification of both aromatic and aliphatic carboxylic acids with various alcohol substrates while maintaining scalability for industrial applications [13].

Purification Techniques (Crystallization, Chromatography)

Purification of ethyl 4-hydroxy-3,5-dimethoxybenzoate requires removal of unreacted starting materials, water, catalyst residues, and potential side products [14] [15] [16]. The most common impurities include residual syringic acid, ethanol, and traces of sulfuric acid catalyst [16].

Column Chromatography provides higher purity levels but at increased cost and complexity [19] [20] [21]. Silica gel serves as the most common stationary phase, with separation based on differential adsorption of compounds according to their polarity [20] [21]. The method enables purification to 98-99.5% purity levels but requires significant solvent consumption and processing time [21].

For ethyl ester purification, gradient elution techniques optimize separation efficiency [21]. Initial elution with low-polarity solvents (hexane-ethyl acetate mixtures) removes less polar impurities, followed by increasingly polar solvent systems to elute the target ester [21]. Column chromatography proves particularly valuable for research-scale synthesis and when ultra-high purity is required [19] [21].

Distillation offers a continuous purification option but faces limitations due to the relatively high boiling point of ethyl 4-hydroxy-3,5-dimethoxybenzoate (352.5°C) [3] [14] [15]. Simple distillation can remove low-boiling impurities such as residual ethanol and water [14] [15]. Fractional distillation under reduced pressure enables removal of higher-boiling impurities while preventing thermal decomposition [15] [16].

Liquid-Liquid Extraction serves as a preliminary purification step [14] [15] [16]. The crude reaction mixture undergoes washing with sodium carbonate solution to neutralize acid catalyst and remove unreacted syringic acid [14] [16]. Subsequent washing with calcium chloride solution removes residual alcohols from methyl or ethyl esters [16]. The method achieves moderate purification levels (85-90%) but requires multiple extraction stages [16].

Table 3: Comparison of Purification Methods

MethodPurity Achieved (%)AdvantagesDisadvantagesReference
Crystallization95-99High yield, cost-effective, scalableMay require multiple recrystallizations [15] [16] [17] [18]
Column Chromatography98-99.5High purity, versatile, selectiveTime-consuming, solvent intensive [16] [19] [20] [21]
Distillation90-95Simple, continuous operationLimited by boiling point differences [14] [15] [16]
Liquid-Liquid Extraction85-90Fast, mild conditionsMultiple extractions needed [14] [15] [16]

Industrial Scale Production and Purity Standards (95–97%)

Industrial production of ethyl 4-hydroxy-3,5-dimethoxybenzoate operates under stringent purity requirements ranging from 95-97% for pharmaceutical and specialty chemical applications [22] [23]. These standards ensure consistent product quality while maintaining economic viability for large-scale manufacturing [22].

Batch Production Systems represent the traditional approach for ester manufacture [24] [25]. Batch reactors provide flexibility for different product grades and smaller production volumes [25]. Typical batch sizes range from 1-10 tons with reaction times of 4-8 hours including heating, reaction, and cooling phases [24] [25]. Batch processes achieve product purities of 95-97% through integrated reaction and purification sequences [25].

Continuous Production Systems offer advantages for high-volume manufacturing [24] [25] [26]. Continuous stirred tank reactors or tubular reactor systems enable steady-state operation with improved heat and mass transfer characteristics [25] [26]. Annual production capacities of 50-500 tons become economically viable through continuous processing [24] [25]. These systems typically achieve higher product purities (96-98%) due to more precise process control [25] [26].

Process optimization for industrial scale production focuses on several key parameters [24] [10] [26]. Temperature control systems maintain reaction temperatures within ±2°C of setpoint values to ensure consistent conversion and selectivity [10] [26]. Pressure systems operate at 1-3 bar to facilitate efficient heat transfer while preventing solvent loss [10] [26].

Catalyst Recovery and Recycling systems minimize operating costs and environmental impact [24] [26]. Neutralization of spent sulfuric acid catalyst generates sodium sulfate waste requiring disposal [24]. Advanced processes incorporate catalyst recovery through distillation or extraction, reducing fresh catalyst consumption by 60-80% [26].

Quality Control Systems ensure compliance with purity specifications [22] [23]. High-performance liquid chromatography serves as the primary analytical method for purity determination with precision levels of ±2-3% relative standard deviation [23]. Alternative methods include spectrophotometric assays and titrimetric methods, though these show lower precision (±8-9% relative standard deviation) [23].

Energy Integration reduces manufacturing costs through heat recovery systems [24] [26]. Heat exchangers capture thermal energy from reaction cooling for feedstock preheating, reducing overall energy consumption by 30-40% [26]. Distillation systems employ heat integration between reboilers and condensers to minimize utility requirements [26].

Waste Minimization strategies address environmental regulations and operating costs [24] [26]. Continuous processes generate 40-60% less waste compared to equivalent batch operations through improved conversion efficiency and reduced solvent usage [24] [26]. Water treatment systems enable recycling of aqueous waste streams, reducing fresh water consumption [26].

Table 4: Industrial Scale Production Parameters

AspectBatch ProcessContinuous ProcessReference
Reactor TypeStirred tank reactorTubular/CSTR [24] [25] [26]
Production Capacity1-10 tons/batch50-500 tons/year [24] [25]
Operating Temperature (°C)65-7570-80 [24] [10] [26]
Pressure (bar)1-21-3 [10] [26]
Catalyst RecoveryNeutralization requiredIntegrated separation [24] [26]
Product Purity (%)95-9796-98 [22] [23]
Energy ConsumptionHigh heating/coolingMore efficient [24] [26]
Waste GenerationModerateLower [24] [26]

Industrial purity standards for ethyl 4-hydroxy-3,5-dimethoxybenzoate align with pharmaceutical and specialty chemical requirements [22]. The 95-97% purity range represents the optimal balance between product quality and manufacturing economics [22]. Higher purity levels require additional purification steps that significantly increase production costs without proportional benefits for most applications [22].

Ethyl 4-hydroxy-3,5-dimethoxybenzoate represents a remarkable compound first identified as a novel natural product in the medicinal fungus Inonotus obliquus, commonly known as Chaga mushroom [1] [2]. This groundbreaking discovery was reported by Nakajima and colleagues in 2007, who isolated seven antioxidant components from the 80% methanol extract of Chaga fruiting bodies [1]. Among these compounds, ethyl 4-hydroxy-3,5-dimethoxybenzoate was designated as BAEE (4-hydroxy-3,5-dimethoxy benzoic acid 2-hydroxy-1-hydroxymethyl ethyl ester) and notably identified as the first compound of its kind to be discovered from a natural source [2].

The Chaga mushroom (Inonotus obliquus) has established itself as a parasitic fungus primarily found in the boreal forests of northern regions, including Russia, Scandinavia, Korea, and North America [3] [4]. This slow-growing fungus develops over decades as a parasite on birch trees, forming characteristic black sclerotium on the exterior while maintaining brown interior fruiting bodies [3]. The distribution of ethyl 4-hydroxy-3,5-dimethoxybenzoate within the fungal structure appears to be concentrated in the fruiting body rather than the sclerotium, as the 80% methanol extract of the fruiting body demonstrated the highest antioxidant potential comparable to Chaga decoction [1].

Research has demonstrated that Inonotus obliquus contains a rich diversity of phenolic compounds beyond ethyl 4-hydroxy-3,5-dimethoxybenzoate, including protocatechuic acid, caffeic acid, syringic acid, and various other bioactive metabolites [1] [5]. The fungus shows remarkable chemical complexity, with different extraction methods yielding varying concentrations of phenolic compounds [6]. Green extraction technologies, including subcritical water extraction at elevated temperatures (120-200°C), have been shown to maximize the yield of phenolic compounds, with glucose being the most dominant monosaccharide in extracts obtained at 200°C [6].

The presence of ethyl 4-hydroxy-3,5-dimethoxybenzoate in Inonotus obliquus appears to be part of a broader phenolic profile that contributes to the fungus's renowned medicinal properties. Studies have confirmed that Chaga demonstrates the strongest antioxidant activity among various medicinal fungi, including Agaricus blazei, Ganoderma lucidum, and Phellinus linteus, in terms of both superoxide and hydroxyl radical scavenging activities [1]. The compound's discovery in this context suggests its potential role in the fungus's defense mechanisms and therapeutic properties.

Biosynthetic Pathways (Shikimate Pathway Derivatives)

The biosynthesis of ethyl 4-hydroxy-3,5-dimethoxybenzoate follows the fundamental shikimate pathway, which serves as the central metabolic route for producing aromatic compounds in plants, fungi, and microorganisms [7] [8]. This pathway represents one of the most important biosynthetic networks, converting simple primary metabolites into complex aromatic structures through a series of seven well-characterized enzymatic steps [7].

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway [7] [8]. This initial reaction, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, produces DAHP as the first committed intermediate of the pathway [8]. The pathway subsequently proceeds through dehydroquinate synthase to form 3-dehydroquinate, followed by dehydration to 3-dehydroshikimate and reduction to shikimate, the pathway's namesake compound [7].

The conversion of shikimate to chorismate represents a critical branch point in aromatic compound biosynthesis [9]. Chorismate serves as the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites, including phenolic acids [7] [9]. The formation of syringic acid derivatives, including ethyl 4-hydroxy-3,5-dimethoxybenzoate, involves additional steps beyond the core shikimate pathway.

The biosynthesis of syringic acid occurs through the phenylpropanoid pathway extension of the shikimate pathway [10]. This process involves the conversion of chorismate to phenolic acid precursors, followed by specific modifications including hydroxylation and O-methylation reactions [11] [10]. Syringic acid is characterized by its 4-hydroxy-3,5-dimethoxybenzoic acid structure, featuring methoxy groups at positions 3 and 5 of the aromatic ring [10]. The presence of these methoxy groups is crucial for the compound's biological activity and therapeutic properties [12].

The formation of ethyl 4-hydroxy-3,5-dimethoxybenzoate from syringic acid involves esterification with ethanol, a process that can occur through enzymatic or chemical means [13]. In wine production, for example, the presence of ethanol facilitates the formation of ethyl esters of phenolic acids, including ethyl syringate (ethyl 4-hydroxy-3,5-dimethoxybenzoate) [13]. These esterification reactions are particularly relevant in fermented products and may contribute to the compound's occurrence in various food matrices.

The regulation of the shikimate pathway varies significantly across different organisms [7]. In bacteria, the pathway is primarily regulated through feedback inhibition by aromatic amino acids, while in fungi and plants, the regulation is more complex and involves multiple control mechanisms [7] [8]. The pentafunctional AROM enzyme complex found in fungi, including Inonotus obliquus, performs five consecutive reactions from DAHP to 5-enolpyruvylshikimate-3-phosphate (EPSP), representing a unique molecular architecture that differs from the discrete enzymes found in bacteria [7].

Presence in Food and Beverages (Honey, Red Wine, Olive)

The occurrence of ethyl 4-hydroxy-3,5-dimethoxybenzoate and related syringic acid derivatives in food and beverages represents a significant aspect of dietary polyphenol intake [14] [15]. These compounds are widely distributed across various food matrices, with particularly notable concentrations in fermented products, honey, and plant-derived foods.

Honey and Related Products

Honey serves as an important source of phenolic compounds, with methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate) being identified as a significant component [16] [17]. Research has demonstrated that methyl syringate constitutes 5.8-8.2% of ultrasonic solvent extracts from Amorpha fruticosa honey samples [16]. This compound has been characterized as a chemical marker for asphodel monofloral honey and demonstrates significant antioxidant properties [17].

Comprehensive analysis of honey volatiles has revealed more than 600 compounds from various chemical families, with benzene derivatives being particularly important [16]. Among these, methyl 4-hydroxy-3,5-dimethoxybenzoate and methyl 3,4,5-trimethoxybenzoate have been identified as the two major antibacterial compounds in New Zealand native honeys [16]. The antimicrobial activity of these compounds contributes to honey's therapeutic properties, working synergistically with hydrogen peroxide and other non-peroxide factors [16].

The extraction method significantly influences the recovery of these compounds from honey. Ultrasonic solvent extraction yields approximately 25 times higher concentrations of bioactive compounds compared to headspace analysis, with methyl syringate showing enhanced free radical scavenging potential in DPPH assays [16]. Various honey types demonstrate distinct volatile compound profiles, with specific markers identified for different floral sources [18].

Red Wine and Alcoholic Beverages

Red wine represents a significant dietary source of syringic acid and its derivatives, with concentrations varying considerably based on grape variety, winemaking practices, and aging conditions [19] [20]. The Phenol-Explorer database reports average syringic acid concentrations in red wine of 0.27 ± 0.47 mg/100 mL, with individual samples ranging from undetectable levels to 2.33 mg/100 mL [14].

The formation of ethyl 4-hydroxy-3,5-dimethoxybenzoate in wine occurs through esterification reactions between syringic acid and ethanol during fermentation and aging processes [13]. Research has identified ethyl syringate as a sensory-active compound in red wine, contributing to astringent properties [21]. The compound's concentration increases during bottle aging, along with other phenolic acids such as caffeic acid and succinic acid [20].

Comprehensive analysis of Bordeaux red wines has revealed specific metabolite profiles that include elevated levels of phenolic compounds [20]. The discrimination between wine regions and vintages is partially based on phenolic acid content, with syringic acid serving as an important marker for wine authentication and quality assessment [20]. Studies have shown that older wines contain higher concentrations of syringic acid compared to younger wines, indicating ongoing esterification and metabolic processes during aging [20].

Other alcoholic beverages also contain significant concentrations of syringic acid derivatives. Walnut liquor shows particularly high levels at 3.12 ± 0.58 mg/100 mL, while beer varieties contain lower concentrations ranging from 0.02 to 0.11 mg/100 mL [14] [22]. Sherry wine contains intermediate levels at 0.15 mg/100 mL, demonstrating the widespread occurrence of these compounds across different alcoholic beverage categories [14].

Olive Oil and Plant-Based Foods

Extra virgin olive oil contains syringic acid at concentrations of 0.02 mg/100 g fresh weight, with virgin olive oil showing higher levels at 0.08 mg/100 g [14]. The presence of these compounds in olive oil contributes to its antioxidant properties and nutritional value. Black olives demonstrate substantially higher concentrations at 33.10 ± 32.13 mg/100 g, while green olives contain 6.00 ± 8.49 mg/100 g [22].

Various fruits and vegetables serve as dietary sources of syringic acid derivatives. Dried dates contain 6.06 ± 3.81 mg/100 g, while fresh dates provide 2.45 ± 4.10 mg/100 g [14] [22]. Apples contribute 0.90 mg/100 g fresh weight, representing a common dietary source due to their widespread consumption [14]. Herbs and spices show particularly high concentrations, with dried thyme containing 11.70 ± 0.42 mg/100 g and oregano providing 3.75 ± 5.30 mg/100 g [14] [22].

Role in Metabolic Pathways of Phytochemicals

The metabolic pathways involving ethyl 4-hydroxy-3,5-dimethoxybenzoate and related syringic acid derivatives play crucial roles in plant secondary metabolism and human health [23] [24]. These compounds function as intermediates and end products in complex biochemical networks that span from primary metabolism to specialized defensive and signaling functions.

Primary Metabolic Integration

The shikimate pathway, which produces the precursors for syringic acid derivatives, represents a critical junction between primary carbohydrate metabolism and secondary phenolic compound biosynthesis [25] [24]. The pathway competes with glycolysis and the pentose phosphate pathway for phosphoenolpyruvate and erythrose-4-phosphate, respectively [25]. This competition creates a regulatory mechanism that balances primary energy metabolism with secondary metabolite production based on cellular needs and environmental conditions.

The integration of the shikimate pathway with other metabolic networks is particularly evident in the production of gallic acid from 3-dehydroshikimate [7] [11]. This reaction, catalyzed by shikimate dehydrogenase, represents an unusual case where both a shikimate pathway intermediate and the pathway enzyme itself are appropriated for secondary metabolite production [7]. Gallic acid serves as a precursor for numerous phenolic compounds, including syringic acid derivatives through methylation reactions [11].

Phenylpropanoid Pathway Connections

The phenylpropanoid pathway extends the shikimate pathway's output through the conversion of phenylalanine to various phenolic compounds [26] [27]. This pathway begins with phenylalanine ammonia lyase (PAL), which catalyzes the deamination of phenylalanine to trans-cinnamic acid [26]. The resulting compounds undergo further modifications, including hydroxylation, methylation, and glycosylation, to produce the diverse array of phenolic acids found in nature.

Syringic acid and its derivatives represent important branch points in phenolic acid metabolism [28]. The biosynthesis involves specific O-methyltransferases that add methoxy groups to gallic acid or related precursors [11] [29]. These methylation reactions are crucial for determining the biological activity and stability of the resulting compounds [12]. The presence of methoxy groups at positions 3 and 5 distinguishes syringic acid from other hydroxybenzoic acids and contributes to its unique pharmacological properties.

Flavonoid Biosynthesis Interactions

The flavonoid biosynthesis pathway shares common precursors with syringic acid derivatives through the shikimate and phenylpropanoid pathways [26] [30]. Both pathways utilize p-coumaroyl-CoA as a key intermediate, creating competition for substrate allocation [26]. This competition influences the relative production of different phenolic compound classes and can be modulated by environmental factors, genetic regulation, and developmental stage.

Research has demonstrated that the flavonoid pathway can be influenced by phenolic acid availability and metabolism [31]. Salicylic acid, a phenolic compound structurally related to syringic acid, has been shown to induce flavonoid biosynthesis pathways in plants [31]. This interaction suggests complex regulatory networks that coordinate the production of different phenolic compound classes based on physiological needs.

Human Metabolic Processing

Following ingestion, syringic acid derivatives undergo extensive metabolism in the human body through phase I and phase II biotransformation reactions [24]. These processes involve enzymes such as cytochrome P450 monooxygenases, UDP-glucuronosyltransferases, sulfotransferases, and catechol-O-methyltransferases [24]. The metabolic transformations can significantly alter the biological activity and bioavailability of the original compounds.

The gut microbiota plays a crucial role in the metabolism of phenolic compounds, including syringic acid derivatives [23] [24]. Microorganisms in the colon possess extensive hydrolytic activity and can catalyze reactions including hydrolysis, dihydroxylation, demethylation, and decarboxylation [24]. These transformations often convert complex phenolic compounds into simpler, more bioavailable metabolites that can be absorbed and exert systemic effects.

Therapeutic Pathway Modulation

Syringic acid and its derivatives influence multiple therapeutic pathways relevant to human health [10] [32]. The compounds demonstrate antioxidant activity through direct free radical scavenging and indirect mechanisms involving enzyme activation [12] [32]. Research has shown that syringic acid can modulate enzyme activity, protein dynamics, and diverse transcription factors involved in diabetes, inflammation, cancer, and angiogenesis [10].

The therapeutic mechanisms involve interaction with specific molecular targets and signaling pathways [32]. For example, syringic acid has been shown to influence the JAK/STAT pathway, MAPK/p38/JNK signaling, and NF-κB-mediated inflammatory responses [32]. These interactions contribute to the compound's anti-inflammatory, antidiabetic, and cardioprotective effects documented in various experimental models.

XLogP3

1.7

Other CAS

3943-80-4

Wikipedia

Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester

Dates

Last modified: 07-21-2023

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